Epinephrine sulfate
Overview
Description
It is widely used in medicine to treat various conditions, including anaphylaxis, cardiac arrest, asthma, and superficial bleeding . Epinephrine sulfate is a critical compound in emergency medicine due to its potent vasoconstrictive and bronchodilatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epinephrine sulfate can be synthesized through several chemical routes. One common method involves the methylation of norepinephrine using formaldehyde and a reducing agent such as sodium borohydride. The resulting epinephrine is then reacted with sulfuric acid to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a batch-wise process. The compound is synthesized in large reactors under controlled conditions to ensure high purity and yield. The final product is often sterilized and packaged in amber glass vials to maintain stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Epinephrine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct red coloration.
Reduction: Reduction of epinephrine can yield dihydroxyphenylglycol.
Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Substitution reactions typically involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products
Oxidation: Adrenochrome
Reduction: Dihydroxyphenylglycol
Substitution: Various epinephrine derivatives depending on the substituent used.
Scientific Research Applications
Epinephrine sulfate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving neurotransmitters.
Biology: Studied for its role in the fight-or-flight response and its effects on various biological systems.
Medicine: Extensively used in emergency medicine for treating anaphylaxis, cardiac arrest, and asthma.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in certain formulations.
Mechanism of Action
Epinephrine sulfate exerts its effects by binding to alpha and beta-adrenergic receptors. This binding activates the G-protein-coupled receptor pathways, leading to various physiological responses:
Alpha-adrenergic receptors: Causes vasoconstriction, increasing blood pressure and reducing mucosal edema.
Beta-adrenergic receptors: Induces bronchodilation, increases heart rate, and enhances cardiac output
The primary molecular targets include the alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors. The activation of these receptors leads to the production of cyclic AMP, which mediates the physiological effects of epinephrine .
Comparison with Similar Compounds
Epinephrine sulfate is often compared with other adrenergic agonists, such as norepinephrine, ephedrine, and dopamine:
This compound is unique due to its potent and rapid action on both alpha and beta-adrenergic receptors, making it highly effective in emergency situations .
Properties
IUPAC Name |
[2-hydroxy-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFRHHZGTVYGJ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinephrine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77469-50-2, 85927-06-6 | |
Record name | Epinephrine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinephrine 4-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085927066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPINEPHRINE 4-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T074675S0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinephrine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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